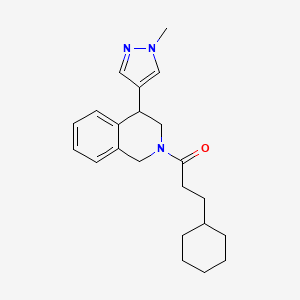
3-cyclohexyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a useful research compound. Its molecular formula is C22H29N3O and its molecular weight is 351.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The synthesis of 1,5-/1,3-dicarbonyl heterocycles, including chromenopyridines and pyrazole-containing chroman-4-ones, employs strategies that involve radical cascade cyclizations catalyzed by silver. These methodologies facilitate the construction of structurally diverse polyheterocycles, showcasing the utility of similar compounds in creating complex molecular architectures with potential pharmacological activities (Haoxiang Hu et al., 2018).
Antimicrobial Activity
Derivatives synthesized from 1H-pyrazole have been evaluated for their antimicrobial properties, demonstrating significant potency against a range of bacterial and fungal pathogens. This underscores the relevance of such compounds in the development of new antimicrobial agents, which is crucial in the fight against drug-resistant infections (N. J. Thumar & Manish P. Patel, 2011).
Anti-Cancer and Kinase Inhibition
Multi-component reactions of arylhydrazocyclohexan-1,3-dione derivatives have led to the synthesis of compounds with anticancer activities and kinase inhibition properties. These findings highlight the potential of such compounds in cancer therapy, particularly in targeting specific kinases involved in cancer cell proliferation (R. Mohareb et al., 2022).
Molecular Docking Studies
In silico molecular docking studies of pyrazole-based polyhydroquinoline derivatives have provided insights into their interactions with biological targets. This research avenue is pivotal in drug discovery, allowing for the prediction of compound efficacy before synthesizing and testing in laboratory settings (Nirav H. Sapariya et al., 2017).
Antiprotozoal Activities
Oxygen-bridged naphthylisoquinoline alkaloids, derived from similar structural frameworks, have exhibited significant antiprotozoal activities. Such compounds are invaluable in the development of treatments for protozoal infections, demonstrating the broad spectrum of biological activities that these compounds can possess (B. K. Lombe et al., 2017).
Eigenschaften
IUPAC Name |
3-cyclohexyl-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-24-14-19(13-23-24)21-16-25(15-18-9-5-6-10-20(18)21)22(26)12-11-17-7-3-2-4-8-17/h5-6,9-10,13-14,17,21H,2-4,7-8,11-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTBAGYCHFCHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CCC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
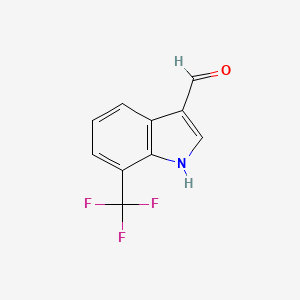
![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2747239.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747240.png)
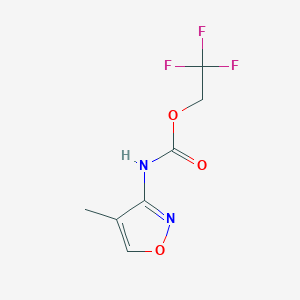
![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2747243.png)
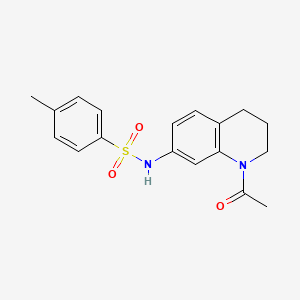
![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)

![N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2747249.png)
![1-(4-fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2747251.png)

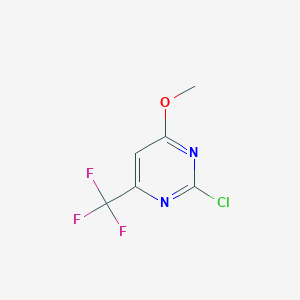
![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2747256.png)
![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)
